molecular formula C17H23NO5 B7907806 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE

Cat. No.: B7907806
M. Wt: 321.4 g/mol
InChI Key: XYRDBDSYSRAOCM-UHFFFAOYSA-N
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Description

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE: is a synthetic organic compound The structure features a dioxane ring, a nitrophenyl group, and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE typically involves multi-step organic reactions:

    Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols.

    Attachment of the Nitrophenyl Group: This step might involve nitration reactions or coupling reactions using nitrobenzene derivatives.

    Formation of the Pentanone Chain: This could involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxane ring or the pentanone chain.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles for aromatic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE: could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Biological Activity: If the compound interacts with biological targets, it might do so by binding to specific enzymes or receptors, altering their activity.

    Chemical Reactions: The compound’s reactivity would be governed by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one: Lacks the nitro group, which could significantly alter its reactivity and applications.

    5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one: Positional isomer with potentially different biological and chemical properties.

Uniqueness

The presence of both the dioxane ring and the nitrophenyl group in 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE makes it unique, potentially offering a combination of properties not found in other compounds.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)9-4-3-8-15(19)13-6-5-7-14(10-13)18(20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDBDSYSRAOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-33-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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